3-amino-2-methyl-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol
Description
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-amino-2-methyl-1-(3-methylimidazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H15N3O/c1-6(3-9)8(12)7-4-10-5-11(7)2/h4-6,8,12H,3,9H2,1-2H3 |
InChI Key |
YNRIUPDJWRDXMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1=CN=CN1C)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 1-Methyl-1H-imidazole : Typically prepared from glyoxal, ammonia, and methylating agents.
- Amino alcohol precursors : 2-amino-2-methyl-1-propanol or related aziridine derivatives serve as building blocks for the propanol backbone.
- Alkylating agents such as haloalkyl alcohols or protected amino alcohols are used to link the imidazole ring to the propanol chain.
Key Reaction Types
- Alkylation of imidazole : Nucleophilic substitution at the imidazole nitrogen with haloalkyl intermediates to attach the propanol side chain.
- Amination : Introduction of the amino group via reductive amination or aziridine ring opening.
- Hydroxylation : Installation of the hydroxyl group on the propanol backbone, often via epoxide ring opening or direct hydroxylation.
Detailed Preparation Methods
Stepwise Synthesis via Alkylation and Amination
A representative synthetic route involves:
Preparation of 1-methyl-1H-imidazole
Synthesized from glyoxal and methylamine derivatives under acidic or basic conditions.Alkylation with Haloalkyl Alcohol
- 1-methyl-1H-imidazole is reacted with a suitable haloalkyl alcohol (e.g., 3-chloro-2-methylpropan-1-ol) in the presence of a base such as sodium hydride or potassium carbonate.
- This step attaches the propanol chain to the imidazole nitrogen.
- Reaction conditions: polar aprotic solvents (e.g., N-methylpyrrolidone), temperatures between 70–100 °C, reaction times 12–24 hours.
Amination via Aziridine Ring Opening or Reductive Amination
- The amino group at position 3 is introduced by ring opening of a 2,2-dimethylaziridine derivative under acidic aqueous conditions (pH 3.5–4) at 40–50 °C for 1 hour.
- Alternatively, reductive amination of a corresponding aldehyde intermediate with ammonia or an amine source can be employed.
Purification and Crystallization
- Post-reaction mixtures are cooled, filtered, and recrystallized from ethanol or ethanol/toluene mixtures to obtain the pure compound.
- Drying under vacuum at 90 °C ensures removal of residual solvents.
Industrial and Environmentally Friendly Processes
- Use of solvent-free or minimal solvent conditions with solid bases and transition metal catalysts (e.g., copper(I) iodide with 8-hydroxyquinoline ligand) enhances sustainability.
- Continuous flow reactors and microwave-assisted synthesis have been reported to improve yields (~75%) and reduce reaction times.
- Crystallization steps optimized to avoid chromatographic purification, facilitating scale-up.
Representative Experimental Data Table
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Imidazole methylation | Glyoxal + methylamine, acidic/basic medium | 80–90 | Commercially available or synthesized |
| 2 | Alkylation | 1-methyl-1H-imidazole + 3-chloro-2-methylpropan-1-ol, NaH, NMP, 80 °C, 18 h | 65–75 | Polar aprotic solvent for better conversion |
| 3 | Amination | 2,2-dimethylaziridine + dilute H2SO4, 40–50 °C, 1 h | 70–80 | Slightly acidic aqueous system, ring opening |
| 4 | Purification | Ethanol recrystallization, vacuum drying at 90 °C | >98 purity | Ensures removal of impurities |
Alternative and Advanced Synthetic Routes
Microwave-Assisted Synthesis
- Microwave irradiation at 160 W and 70 °C with alcoholic NaOH accelerates reaction kinetics.
- Thin-layer chromatography (TLC) monitoring every 30 seconds allows precise control of reaction progress.
- Yields reported around 75% with high purity.
Enantioselective Catalysis
- Use of chiral catalysts or chiral chromatography for resolution of stereoisomers to obtain enantiomerically pure compounds.
- Important for biological activity optimization.
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR) :
- ^1H NMR shows imidazole ring protons at δ 7.2–7.8 ppm.
- Amino and hydroxyl protons appear as broad singlets.
- Mass Spectrometry (MS) :
- High-resolution electrospray ionization MS confirms molecular weight (~179.26 g/mol).
- X-ray Crystallography :
- Single-crystal structures refined with R-factors < 0.05 confirm stereochemistry and purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-methyl-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
3-amino-2-methyl-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-2-methyl-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
3-(1H-Imidazol-5-yl)propan-1-ol (CAS 49549-75-9)
- Structure: Simplest analog, lacking the amino and methyl groups present in the target compound.
- Properties : Molecular weight = 126.16 g/mol; LogP = −0.52 (predicted), indicating higher hydrophilicity compared to the target compound due to the absence of the methyl group .
- Applications : Referenced in patents for histamine H3 receptor modulation and as a precursor in radiopharmaceutical synthesis .
3-[6-(Trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol (CAS 175135-15-6)
- Structure : Benzimidazole core replaces the imidazole, with a trifluoromethyl group enhancing lipophilicity.
- Properties : Molecular weight = 244.21 g/mol; SMILES = C1=CC2=C(C=C1C(F)(F)F)NC(=N2)CCCO .
- Key Differences : The trifluoromethyl group increases metabolic stability and membrane permeability compared to the target compound’s methyl group .
Benzimidazole and Triazole Derivatives
Pilocarpine (3S,4R)-3-Ethyl-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one
- Structure: Shares the 1-methylimidazole moiety but incorporates a dihydrofuranone ring instead of a propanol chain.
- Applications: Clinically used as a cholinergic agonist for glaucoma treatment. The rigid furanone structure enhances receptor selectivity compared to flexible amino alcohols like the target compound .
Phenoxymethybenzoimidazole-Triazole-Thiazole Hybrids (e.g., Compound 9c)
- Structure: Benzimidazole linked to triazole and thiazole rings via phenoxymethyl spacers.
- Properties : Demonstrated binding to enzymatic active sites (e.g., α-glucosidase) in docking studies, with IC50 values in the micromolar range .
- Contrast: Bulkier aromatic systems reduce solubility but improve target affinity compared to the simpler imidazole-propanol scaffold .
Amino Alcohol Derivatives with Heterocyclic Substituents
1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol (Compound 21)
- Structure: Features a benzimidazolone core and methoxyphenoxy group.
- Properties: LCMS m/z = 404 [M+H]+; >98% purity. The imino group enhances π-π stacking in receptor binding, a feature absent in the target compound .
3-(5-Methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-3-yl)propan-1-one (GR 65630)
- Structure : Ketone replaces the alcohol group, and an indole substituent is present.
- Applications : Radiolabeled ([³H]-GR65630) for studying 5-HT3 receptor antagonism. The ketone reduces hydrogen-bonding capacity compared to the target compound’s hydroxyl group .
Data Tables
Table 1: Physicochemical Comparison of Key Compounds
Key Research Findings and Mechanistic Insights
- Hydrogen-Bonding Capacity: The amino and hydroxyl groups enable interactions with polar residues in enzyme active sites, as seen in benzimidazole-triazole hybrids .
- Lipophilicity Trends : Trifluoromethyl-substituted derivatives (e.g., ) exhibit higher LogP values, suggesting better blood-brain barrier penetration than the target compound.
Biological Activity
3-Amino-2-methyl-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol, also known by its CAS number 1533630-77-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on antibacterial activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H17N3O
- Molecular Weight : 183.25 g/mol
- CAS Number : 1533630-77-1
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of imidazole derivatives, including 3-amino-2-methyl-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol. The compound exhibits activity against various strains of bacteria, primarily through mechanisms that disrupt quorum sensing and biofilm formation.
Quorum Sensing Inhibition
Quorum sensing is a communication process that bacteria use to coordinate behavior based on population density. Inhibition of this process can significantly reduce pathogenicity. Research has shown that compounds similar to 3-amino derivatives effectively bind to the CviR protein, a key player in quorum sensing pathways, leading to downregulation of virulence genes .
Minimum Inhibitory Concentration (MIC)
The effectiveness of 3-amino derivatives can be quantified using the Minimum Inhibitory Concentration (MIC) method. For instance, in a study involving various imidazole derivatives:
- MIC Values : The MIC for some derivatives was found to be as low as 3.125 µg/ml against resistant bacterial strains .
The biological activity of 3-amino derivatives can be attributed to several mechanisms:
- Biofilm Disruption : These compounds interfere with biofilm formation, which is crucial for bacterial survival and resistance.
- Cell Membrane Integrity : Some studies suggest that imidazole compounds may disrupt bacterial cell membranes, leading to increased permeability and cell death.
- Inhibition of Protein Synthesis : Imidazole derivatives may also inhibit the synthesis of proteins essential for bacterial growth and reproduction.
Study 1: Synthesis and Evaluation of Imidazole Derivatives
A study synthesized several imidazole derivatives, including those related to 3-amino compounds, and evaluated their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Study 2: Quorum Sensing and Biofilm Disruption
In another investigation focused on quorum sensing inhibition, it was found that certain imidazole derivatives effectively reduced biofilm formation in Pseudomonas aeruginosa. The study concluded that these compounds could serve as lead candidates for developing new antibiofilm agents .
Data Summary
| Compound Name | CAS Number | Molecular Weight | MIC (µg/ml) | Target Bacteria |
|---|---|---|---|---|
| 3-Amino-2-methyl-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol | 1533630-77-1 | 183.25 | 3.125 | MRSA, E. coli |
| IMA-1 | Not specified | Not specified | Varies | Pseudomonas aeruginosa |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
